molecular formula C24H26FN5O2 B11198686 N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11198686
M. Wt: 435.5 g/mol
InChI Key: OEKFMBKNYWWBRP-UHFFFAOYSA-N
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Description

“N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorinated phenyl group, a piperazine ring, and a pyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorinated Phenyl Intermediate: Starting with a fluorinated benzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amine precursors.

    Pyrimidine Synthesis: The pyrimidine ring is often constructed via condensation reactions involving suitable carbonyl compounds and amines.

    Final Coupling Reaction: The final step involves coupling the fluorinated phenyl intermediate, the piperazine ring, and the pyrimidine moiety through amide bond formation using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide” would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide” is unique due to the specific substitution pattern on the phenyl ring and the presence of both piperazine and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H26FN5O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide

InChI

InChI=1S/C24H26FN5O2/c1-17-8-9-19(25)15-21(17)27-22(31)16-32-23-14-18(2)26-24(28-23)30-12-10-29(11-13-30)20-6-4-3-5-7-20/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,31)

InChI Key

OEKFMBKNYWWBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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